molecular formula C13H10BrN B8700102 Benzo[b]quinolizinium, bromide CAS No. 7547-88-8

Benzo[b]quinolizinium, bromide

Cat. No.: B8700102
CAS No.: 7547-88-8
M. Wt: 260.13 g/mol
InChI Key: PIYWJWXEZWYQDR-UHFFFAOYSA-M
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Description

Benzo[b]quinolizinium, bromide is a polycyclic aromatic compound with a quaternary nitrogen atom It is known for its unique structural properties and its ability to interact with nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]quinolizinium, bromide can be synthesized through several methods. One common approach involves the use of 2-pyridinecarboxaldehyde as a starting material . The synthesis typically involves a series of reactions, including cyclization and bromination, to form the final product. Another method involves the use of palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]quinolizinium, bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolizinium derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the benzo[b]quinolizinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]quinolizinium derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Benzo[b]quinolizinium, bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]quinolizinium, bromide involves its interaction with nucleic acids. The compound can intercalate into the DNA double helix, disrupting the normal structure and function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can act as a fluorescent probe, allowing for the detection and quantification of nucleic acids in biological samples .

Comparison with Similar Compounds

Benzo[b]quinolizinium, bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and its ability to interact with nucleic acids, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

7547-88-8

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

benzo[b]quinolizin-5-ium;bromide

InChI

InChI=1S/C13H10N.BrH/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;/h1-10H;1H/q+1;/p-1

InChI Key

PIYWJWXEZWYQDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+]3C=CC=CC3=CC2=C1.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1526.8 g (4.74 mol) of 2-(1,3-dioxolan-2-yl)-1-benzylpyridinium bromide in 9 L of 48% HBr solution was heated on a steam-bath until the bromide dissolved. The mixture was heated (heating mantle) in vacuo (aspirator) to remove HBr solution. The dry residue was suspended in 800 mL of HBr solution, cooled, and 4 L of THF was slowly added. The reaction mixture was filtered to afford 1080 g (87%) of benzo[b]quinolizinium bromide as a green solid. Benzo[b]quinolizinium bromide (586 g) was dissolved in 2.4 L of hot water and filtered to remove an insoluble dark material. The filtrate was cooled in ice-water for 4 h, filtered, and the residue was washed with water, dried in vacuo at room temperature for 9 days to afford 508.8 g (86.8%) of benzo[b]quinolizinium bromide (Formula II: R1 =R2 =R7 =H; X- --=Br-).
Name
2-(1,3-dioxolan-2-yl)-1-benzylpyridinium bromide
Quantity
1526.8 g
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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